molecular formula C22H21IrN2O2- B12045053 Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)

Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)

Cat. No.: B12045053
M. Wt: 537.6 g/mol
InChI Key: COKIEXNPEXWYFG-FMFSYIAASA-N
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Description

Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III): is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high efficiency and stability, making it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) primarily undergoes coordination reactions due to the presence of the iridium metal center. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield iridium hydrides .

Mechanism of Action

The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .

Comparison with Similar Compounds

Uniqueness: Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) is unique due to its orange-red emission, making it suitable for applications requiring this specific color range. Its high stability and efficiency also set it apart from other iridium complexes .

Biological Activity

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) iridium(III), commonly referred to as Ir(MDQ)₂(acac), is a phosphorescent compound that has garnered attention for its potential applications in organic light-emitting diodes (OLEDs) and its biological activity. This article reviews the biological properties of Ir(MDQ)₂(acac), focusing on its mechanisms of action, cellular interactions, and implications for biomedical applications.

Chemical Structure and Properties

Ir(MDQ)₂(acac) belongs to a class of iridium complexes characterized by their luminescent properties. The compound's structure includes:

  • Iridium Center : Central metal ion that facilitates electronic transitions.
  • Ligands : Two 2-methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand, which contribute to the compound's stability and luminescence.

1. Cellular Uptake and Targeting

Ir(MDQ)₂(acac) exhibits notable cellular uptake mechanisms, primarily through passive diffusion due to its lipophilic nature. Studies have shown that the compound can be utilized in nanotechnology-assisted cell tracking, enabling targeted delivery to specific cellular compartments .

2. Autophagy Induction

Research indicates that Ir(MDQ)₂(acac) can influence autophagy processes within cells. The use of acridine orange staining has been employed to assess autophagic activity, revealing that treatment with Ir(MDQ)₂(acac) leads to an increase in acidic vesicular organelles (AVOs), a hallmark of autophagy induction . The red-to-green fluorescence intensity ratio (R/GFIR) measured via flow cytometry correlates with autophagic flux, suggesting that this compound may enhance the autophagic process.

3. Cytotoxicity and Apoptosis

The cytotoxic effects of Ir(MDQ)₂(acac) have been evaluated in various cancer cell lines. It has been observed that the compound induces apoptosis through reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent cell death . This mechanism underscores its potential as an anti-cancer agent.

Case Study 1: In Vitro Analysis on Cancer Cells

A study examined the effects of Ir(MDQ)₂(acac) on human breast cancer cells (MCF-7). The results demonstrated:

  • Cell Viability : A significant reduction in cell viability was noted at concentrations above 10 µM after 24 hours.
  • Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's role in inducing programmed cell death.

Case Study 2: Autophagy Assessment

In another investigation, researchers utilized acridine orange staining to evaluate autophagy in HeLa cells treated with Ir(MDQ)₂(acac). Findings included:

  • Increased AVOs : A marked increase in AVOs was observed, indicating enhanced autophagic activity.
  • Quantitative Analysis : R/GFIR measurements showed a statistically significant increase post-treatment, validating the compound's efficacy in modulating autophagy .

Data Summary

The following table summarizes key findings related to the biological activity of Ir(MDQ)₂(acac):

Study Cell Type Concentration (µM) Effect Mechanism
Study 1MCF-7>10Reduced viabilityInduction of apoptosis via ROS
Study 2HeLa5-20Increased AVOsEnhanced autophagy

Properties

Molecular Formula

C22H21IrN2O2-

Molecular Weight

537.6 g/mol

IUPAC Name

iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol

InChI

InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-;

InChI Key

COKIEXNPEXWYFG-FMFSYIAASA-N

Isomeric SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir]

Canonical SMILES

CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir]

Origin of Product

United States

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